
(2S)-2-amino(3,4-13C2)pentanedioic acid
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Overview
Description
(2S)-2-amino(3,4-¹³C₂)pentanedioic acid is a stable isotope-labeled derivative of L-glutamic acid, where carbon-13 (¹³C) is incorporated at positions 3 and 4 of the pentanedioic acid backbone. Its molecular formula is ¹³CC₄H₉NO₄, with a molecular weight of 148.12 g/mol . The compound retains the (2S)-stereochemistry of natural L-glutamic acid, critical for maintaining biochemical interactions. Isotopic labeling enables its use in advanced metabolic tracing studies, such as tracking glutamate pathways via nuclear magnetic resonance (NMR) or mass spectrometry .
Preparation Methods
Synthetic Routes:: The synthesis of “(2S)-2-amino(3,4-13C2)pentanedioic acid” involves incorporating ^13C-labeled precursors during the chemical reactions. Here are the key steps:
Starting Material: Begin with a ^13C-labeled precursor, such as cholesterol-3,4-13C2, which contains the desired isotopic pattern.
Oxidation: Convert the cholesterol derivative to the corresponding keto acid by oxidizing the 3α-hydroxyl group.
Ring Modification: Transform the A-ring into the Δ4-3-ketone.
Carboxylation: Introduce the carboxylic acid group at position C-24.
Selective Reduction: Reduce the carboxylic acid to the alcohol while preserving the A-ring enone.
Industrial Production:: The industrial-scale production of this compound may involve large-scale isotopic labeling of precursors using specialized facilities.
Chemical Reactions Analysis
Reactions:: “(2S)-2-amino(3,4-13C2)pentanedioic acid” can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, forming products with modified functional groups.
Reduction: Reduction reactions may lead to different stereoisomers or derivatives.
Substitution: Substituents can be added or replaced at various positions.
Oxidation: Use oxidizing agents like potassium permanganate (KMnO4) or Jones reagent.
Reduction: Employ reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Scientific Research Applications
Chemistry: Isotopically labeled compounds like “(2S)-2-amino(3,4-13C2)pentanedioic acid” are valuable tools for studying metabolic pathways, protein folding, and enzyme kinetics.
Biology: Researchers use isotopic labeling to trace metabolic fluxes and understand cellular processes.
Medicine: Isotopically labeled amino acids aid in drug metabolism studies and protein turnover analysis.
Industry: Isotopic tracers play a role in quality control and process optimization.
Mechanism of Action
The exact mechanism of action for “(2S)-2-amino(3,4-13C2)pentanedioic acid” depends on its specific biological context. It may serve as a substrate for enzymes, participate in protein synthesis, or influence metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Overview
The compound shares a pentanedioic acid core with several pharmacologically and biologically relevant molecules. Key structural analogs include:
Structural Divergence and Biochemical Implications
Amino Acid Backbone Modifications
- Carglumic Acid: Substitution of the α-amino group with a carbamoyl group (—NH—CO—NH₂) alters its role from neurotransmission (glutamate) to nitrogen metabolism regulation. This modification enables binding to N-acetylglutamate synthase, critical for urea cycle function .
- Methotrexate and Folic Acid: Both feature pteridine rings linked to the pentanedioic acid core. MTX’s 2,4-diaminopteridine and benzoyl groups confer high-affinity DHFR inhibition, while FA’s pteroylglutamate structure supports coenzyme activity in nucleotide synthesis .
Isotopic Labeling
Peptide and Ureido Derivatives
- DUPA-Based Peptides : The ureido linker (—NH—CO—NH—) and dicarboxypropyl group enable high-affinity binding to PSMA, a transmembrane protein overexpressed in prostate cancer. This contrasts with the simpler structure of the target compound, which lacks targeting moieties .
- Trofinetide : Incorporation of a pyrrolidine-acetyl group increases lipophilicity, enhancing blood-brain barrier penetration for neurological applications .
Pharmacokinetic and Physicochemical Properties
Property | (2S)-2-amino(3,4-¹³C₂)pentanedioic Acid | Carglumic Acid | Methotrexate |
---|---|---|---|
Water Solubility | High (similar to L-glutamic acid) | Moderate | Low |
Bioavailability | Not applicable (research tool) | High (oral) | Moderate (IV) |
Key Functional Groups | ¹³C isotopes, α-amino, carboxylates | Carbamoyl | Pteridine |
- Solubility: The target compound’s high solubility mirrors natural glutamate, whereas MTX’s low solubility necessitates intravenous administration .
Q & A
Basic Questions
Q. How is (2S)-2-amino(3,4-13C₂)pentanedioic acid synthesized, and what are the key considerations for ensuring isotopic purity?
Methodological Answer: The synthesis typically involves multi-step reactions using ¹³C-labeled precursors. For example:
- Step 1 : Introduction of ¹³C isotopes at positions 3 and 4 via enzymatic or chemical incorporation using ¹³C-labeled intermediates (e.g., ¹³C-acetate or ¹³C-glucose in biosynthetic pathways) .
- Step 2 : Chiral resolution to ensure the (2S)-configuration, often employing chiral auxiliaries or enzymatic catalysis .
- Step 3 : Purification via reverse-phase HPLC or ion-exchange chromatography to isolate the isotopically pure compound.
Key Considerations : - Monitor isotopic incorporation using ¹³C NMR or mass spectrometry (MS).
- Avoid isotopic scrambling during acidic/basic conditions (e.g., during ester hydrolysis) by optimizing reaction pH and temperature .
Q. What analytical techniques are most effective for characterizing the structural and isotopic integrity of this compound?
Methodological Answer:
- ¹³C NMR Spectroscopy : Confirms isotopic labeling at positions 3 and 4. The absence of splitting in ¹³C signals (due to neighboring ¹³C-¹³C coupling) verifies isotopic purity .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic enrichment (e.g., expected +2 Da shift for two ¹³C atoms).
- Chiral HPLC : Ensures enantiomeric purity of the (2S)-configuration using chiral stationary phases (e.g., crown ether columns) .
Q. What are the safety and handling protocols specific to isotopically labeled amino acids in laboratory settings?
Methodological Answer:
- Handling : Use PPE (gloves, lab coats) to avoid skin contact. Work in a fume hood to minimize inhalation of particulates .
- Storage : Store at -20°C under inert atmosphere (argon/nitrogen) to prevent degradation.
- Waste Disposal : Segregate ¹³C-labeled waste and follow institutional guidelines for isotopic disposal .
Advanced Research Questions
Q. How can this compound be utilized in metabolic flux analysis (MFA) studies, and what experimental design considerations are critical?
Methodological Answer:
- Application : Track carbon flow in central metabolism (e.g., TCA cycle) by introducing the compound into cell cultures and analyzing ¹³C-labeling patterns in downstream metabolites via LC-MS/MS .
- Design Considerations :
Q. How does the presence of ¹³C isotopes at positions 3 and 4 influence the compound’s behavior in NMR spectroscopy compared to the unlabeled analog?
Methodological Answer:
- Isotopic Effects :
- Quantitative Analysis : Use ¹³C DEPT-135 or HSQC to resolve overlapping signals in complex biological mixtures .
Q. What are the challenges in maintaining the stability of ¹³C-labeled compounds during long-term storage, and how can they be mitigated?
Methodological Answer:
- Challenges :
- Hydrolysis : Degradation of the amino acid backbone under humid conditions.
- Radiolysis : Potential bond cleavage due to isotopic decay (minimal for ¹³C but relevant for tritium analogs).
- Mitigation Strategies :
- Lyophilize the compound and store in vacuum-sealed vials.
- Add stabilizers (e.g., ascorbic acid) to prevent oxidative decomposition .
Q. In designing experiments using this compound as a tracer, how should researchers account for potential isotopic dilution effects in biological systems?
Methodological Answer:
- Modeling : Use kinetic models (e.g., isotopomer spectral analysis) to correct for dilution from endogenous unlabeled metabolites.
- Experimental Controls : Include unlabeled controls to quantify background signal.
- Dose Optimization : Determine the minimum tracer concentration required to achieve measurable enrichment without perturbing metabolism .
Properties
Molecular Formula |
C5H9NO4 |
---|---|
Molecular Weight |
149.11 g/mol |
IUPAC Name |
(2S)-2-amino(3,4-13C2)pentanedioic acid |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1 |
InChI Key |
WHUUTDBJXJRKMK-JBAKHTSASA-N |
Isomeric SMILES |
[13CH2]([13CH2]C(=O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Origin of Product |
United States |
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